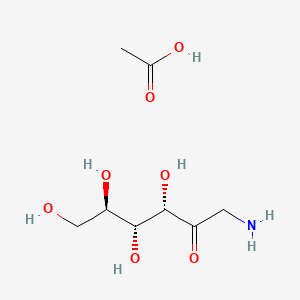
D-Fructose, 1-amino-1-deoxy-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-fructose Acetate can be synthesized through the reaction of D-glucose with ammonia, followed by acetylation. The process involves the formation of a Schiff base intermediate, which undergoes an Amadori rearrangement to yield the desired product . The reaction conditions typically include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Solvents: Aqueous or organic solvents depending on the specific reaction setup
Industrial Production Methods: Industrial production of 1-Amino-1-deoxy-D-fructose Acetate often involves large-scale fermentation processes where microorganisms are used to convert glucose into the desired compound. This method is preferred for its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-deoxy-D-fructose Acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives, such as keto acids.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products:
Oxidation Products: Keto acids, aldehydes
Reduction Products: Amino alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-D-fructose Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying glycation processes and their effects on proteins.
Medicine: Investigated for its potential in developing therapeutic agents for diabetes and other metabolic disorders.
Industry: Utilized in the production of food additives and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .
Comparación Con Compuestos Similares
1-Amino-1-deoxy-D-glucose (Isoglucosamine): Similar structure but derived from glucose instead of fructose.
Fructosamine: A general term for compounds formed by the reaction of fructose with amino acids.
Glucosamine: An amino sugar derived from glucose, commonly used in dietary supplements.
Uniqueness: 1-Amino-1-deoxy-D-fructose Acetate is unique due to its specific formation through the Maillard reaction and its distinct role in glycation processes. Its ability to form stable Schiff bases and undergo Amadori rearrangement sets it apart from other similar compounds .
Propiedades
Número CAS |
54990-71-5 |
|---|---|
Fórmula molecular |
C8H17NO7 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |
Clave InChI |
MJTNICQSTIRWQM-RWOHWRPJSA-N |
SMILES isomérico |
CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |
SMILES canónico |
CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


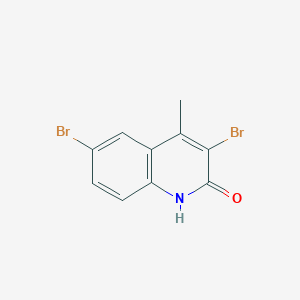
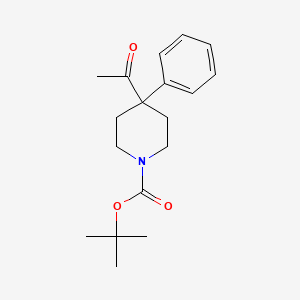


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

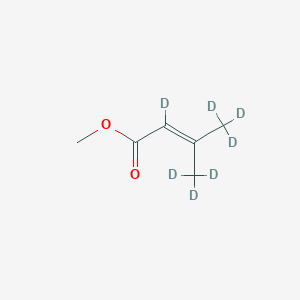
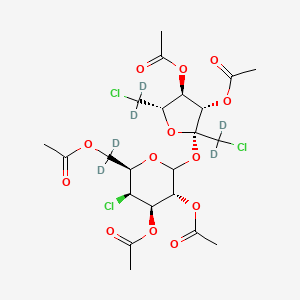
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

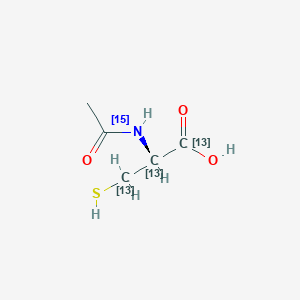
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
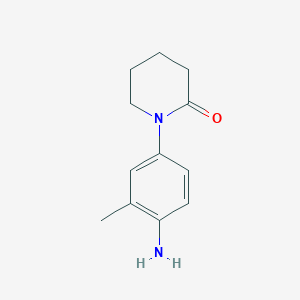
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
